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3',5'-Cyclic dAMP - 1157-33-1

3',5'-Cyclic dAMP

Catalog Number: EVT-1184371
CAS Number: 1157-33-1
Molecular Formula: C10H12N5O5P
Molecular Weight: 313.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3',5'-cyclic dAMP is a 3',5'-cyclic purine nucleotide. It has a role as a Saccharomyces cerevisiae metabolite.
Source and Classification

3',5'-Cyclic adenosine monophosphate is synthesized from adenosine triphosphate by the enzyme adenylate cyclase. This process occurs in response to various extracellular signals, such as hormones and neurotransmitters. Cyclic adenosine monophosphate belongs to the class of cyclic nucleotides, which also includes cyclic guanosine monophosphate. These compounds are characterized by their cyclic phosphate structure, which is essential for their biological activity .

Synthesis Analysis

The synthesis of 3',5'-cyclic adenosine monophosphate can be achieved through several methods:

  1. Enzymatic Synthesis: The most common method involves the enzymatic conversion of adenosine triphosphate to cyclic adenosine monophosphate by adenylate cyclase. This reaction typically occurs in the presence of divalent cations such as magnesium or manganese ions.
  2. Chemical Synthesis: Chemical methods for synthesizing cyclic adenosine monophosphate include:
    • Phosphoramidite Method: This solid-phase oligonucleotide synthesis technique utilizes protected nucleoside phosphoramidites. The synthesis proceeds through a series of coupling, capping, and oxidation steps to form the cyclic structure .
    • H-Phosphonate Method: Involves the formation of cyclic dinucleotides through phosphonate chemistry, which allows for controlled synthesis in solution .

Technical Parameters

  • Typical reaction conditions for enzymatic synthesis involve physiological pH (around 7.4) and temperature (37°C).
  • For chemical synthesis, specific reagents such as phosphoramidites and solvents like acetonitrile are commonly used.
Molecular Structure Analysis

The molecular formula for 3',5'-cyclic adenosine monophosphate is C10H12N5O5P. Its structure consists of:

  • A ribose sugar moiety.
  • A phosphate group that forms a cyclic bond between the 3' and 5' hydroxyl groups of the ribose.
  • An adenine base attached to the 1' carbon of the ribose.

Structural Characteristics

  • The cyclic structure creates a stable conformation that is critical for its interaction with various proteins and enzymes.
  • The presence of the phosphate group contributes to its negative charge, influencing its solubility and interaction with cellular components .
Chemical Reactions Analysis

3',5'-Cyclic adenosine monophosphate participates in several key chemical reactions:

  1. Phosphodiester Hydrolysis: Cyclic adenosine monophosphate can be hydrolyzed by phosphodiesterases to produce adenosine monophosphate.
  2. Protein Kinase Activation: It activates protein kinase A by binding to its regulatory subunits, leading to the phosphorylation of serine and threonine residues on target proteins.

Reaction Parameters

  • The hydrolysis reaction typically occurs under physiological conditions and can be influenced by factors such as enzyme concentration and substrate availability.
  • Protein kinase activation requires specific concentrations of cyclic adenosine monophosphate to achieve optimal activity.
Mechanism of Action

The mechanism of action for 3',5'-cyclic adenosine monophosphate primarily involves its role as a second messenger:

  1. Upon receptor activation (e.g., G-protein coupled receptors), adenylate cyclase is stimulated to convert adenosine triphosphate into cyclic adenosine monophosphate.
  2. Increased levels of cyclic adenosine monophosphate lead to the activation of protein kinase A.
  3. Activated protein kinase A phosphorylates various target proteins, resulting in altered cellular functions such as gene expression, metabolism, and ion transport.

Data on Mechanism

Research indicates that fluctuations in intracellular levels of cyclic adenosine monophosphate are tightly regulated by both synthesis and degradation pathways, ensuring precise control over cellular responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 329.24 g/mol.
  • Solubility: Highly soluble in water due to its polar nature.

Chemical Properties

  • Stability: Relatively stable under physiological conditions but susceptible to hydrolysis by phosphodiesterases.
  • Reactivity: Acts as a potent signaling molecule; its reactivity with proteins is crucial for mediating biological responses.
Applications

3',5'-Cyclic adenosine monophosphate has numerous scientific applications:

  1. Cell Biology: Used extensively in studies related to signal transduction pathways.
  2. Pharmacology: Targeted in drug development for conditions such as heart disease, diabetes, and cancer due to its role in regulating cellular activities.
  3. Research Models: Employed in laboratory settings to investigate cellular responses to hormones and neurotransmitters.
Chemical Characterization of 3',5'-Cyclic dAMP

Structural Properties and Isomerism

3',5'-Cyclic deoxyadenosine monophosphate (3',5'-Cyclic dAMP) is a deoxyribonucleotide analog of cyclic adenosine monophosphate (cyclic AMP), characterized by the absence of a hydroxyl group at the 2'-position of the ribose sugar. Its molecular formula is C₁₀H₁₂N₅O₅P, with a monoisotopic mass of 313.057605031 Da and an average mass of 313.2065 Da [5]. The molecule features a phosphodiester bridge between the 3'- and 5'-oxygen atoms of the deoxyribose ring, forming a cyclic structure essential for its biochemical function. The stereochemistry of the glycosidic bond is β-configuration, consistent with natural nucleosides. The inherent asymmetry of the phosphorus atom within the cyclic phosphate group generates diastereomers (Rp and Sp), though the natural isomer typically exhibits the (Rp) configuration at phosphorus in biologically active contexts. The IUPAC name is (4aR,6R,7aS)-6-(6-amino-9H-purin-9-yl)-2-hydroxy-hexahydro-2λ⁵-furo[3,2-d][1,3,2]dioxaphosphinin-2-one, reflecting its complex bicyclic ring system formed by the sugar-phosphate linkage [5].

Physicochemical Profile: Stability, Solubility, and Spectroscopic Features

3',5'-Cyclic dAMP demonstrates moderate water solubility (predicted 2.92 g/L via ALOGPS) and limited membrane permeability due to its charged phosphate group [5]. Its logP (partition coefficient) is estimated at -2.0 to -2.9, indicating high hydrophilicity [5]. The compound exhibits two pKa values: a strongly acidic phosphate group (pKa ≈ 1.86) and a basic purine amino group (pKa ≈ 5.0) [5]. These ionization states influence its ionic character and intermolecular interactions under physiological conditions.

Spectroscopic characterization includes a predicted UV-Vis absorption maximum characteristic of adenine derivatives (~260 nm). Tandem mass spectrometry (LC-MS/MS) analysis in negative ion mode shows major fragments at m/z 313 [M-H]⁻, 134 (adenine), and 97 (H₂PO₄⁻) [5]. Nuclear magnetic resonance (NMR) data reveal distinct signals for the anomeric proton (≈6.0 ppm), deoxyribose methylene protons (≈2.5-3.0 ppm), and adenine H8 (≈8.3 ppm) [5]. The cyclic phosphate moiety confers greater resistance to enzymatic hydrolysis compared to linear 5'-deoxyadenosine monophosphate, though it remains susceptible to specialized cyclic nucleotide phosphodiesterases.

Table 1: Physicochemical Properties of 3',5'-Cyclic dAMP

PropertyValueMethod/Reference
Molecular FormulaC₁₀H₁₂N₅O₅P [5]
Monoisotopic Mass313.057605031 Da [5]
Water Solubility2.92 g/L (Predicted)ALOGPS [5]
logP-2.9ChemAxon [5]
pKa (Strongest Acidic)1.86ChemAxon [5]
pKa (Strongest Basic)5.0ChemAxon [5]
SMILES NotationNC1=C2N=CN([C@H]3C[C@@H]4OP(O)(=O)OC[C@H]4O3)C2=NC=N1 [5]

Comparative Analysis with Related Cyclic Nucleotides

Structurally, 3',5'-Cyclic dAMP differs from 3',5'-Cyclic AMP (cyclic AMP) by the absence of the 2'-hydroxyl group on the ribose moiety. This modification reduces hydrogen-bonding capacity and alters molecular conformation, impacting protein interactions. Cyclic AMP (C₁₀H₁₂N₅O₆P) has a monoisotopic mass of 329.052519653 Da—16 Da higher than 3',5'-Cyclic dAMP due to the additional oxygen atom [4]. Both share the adenine base and cyclic 3',5'-phosphate motif but exhibit divergent biological recognition patterns.

Functionally, 3',5'-Cyclic dAMP displays reduced affinity for cyclic AMP-dependent protein kinases compared to cyclic AMP. Studies indicate that cyclic AMP-dependent protein kinase requires 100- to 1000-fold lower concentrations of cyclic AMP than cyclic GMP for half-maximal activation, highlighting stringent nucleotide specificity in kinase activation [2]. The 2'-deoxy modification in 3',5'-Cyclic dAMP likely exacerbates this discrimination due to disrupted hydrogen-bonding networks involving the 2'-OH.

Compared to 2',3'-cyclic nucleotides (e.g., 2',3'-cyclic AMP), which are RNA degradation intermediates, 3',5'-Cyclic dAMP is metabolically stable and functions as a signaling molecule. The 2',3'-isomers exhibit a different ring size in their cyclic phosphate structure (5-membered vs. 6-membered in 3',5'-isomers), leading to distinct three-dimensional shapes and protein-binding affinities. Notably, archaeal and bacterial cyclic dinucleotides like cyclic di-AMP (two adenosine 3',5'-cyclic monophosphates linked via phosphodiester bonds) serve as second messengers in prokaryotic stress response and virulence regulation [7].

Table 2: Structural and Functional Comparison of Key Cyclic Nucleotides

NucleotideSugar TypeMolecular FormulaKey Biological RoleProtein Kinase Specificity
3',5'-Cyclic dAMP2'-DeoxyriboseC₁₀H₁₂N₅O₅PSignaling analog/metaboliteLow affinity for cAMP-dependent kinases
3',5'-Cyclic AMPRiboseC₁₀H₁₂N₅O₆PEukaryotic second messengerHigh specificity; Kₐ ~0.1-1 µM [2]
3',5'-Cyclic GMPRiboseC₁₀H₁₂N₅O₇PEukaryotic signaling (NO response)cGMP kinase-specific [2]
Cyclic di-AMPRiboseC₂₀H₂₄N₁₀O₁₂P₂Prokaryotic second messenger (cell wall homeostasis) [7]Binds STING protein [7]

Properties

CAS Number

1157-33-1

Product Name

3',5'-Cyclic dAMP

IUPAC Name

9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-amine

Molecular Formula

C10H12N5O5P

Molecular Weight

313.21 g/mol

InChI

InChI=1S/C10H12N5O5P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5-6(19-7)2-18-21(16,17)20-5/h3-7H,1-2H2,(H,16,17)(H2,11,12,13)/t5-,6+,7+/m0/s1

InChI Key

MKMZAENVDZADSW-RRKCRQDMSA-N

SMILES

C1C2C(COP(=O)(O2)O)OC1N3C=NC4=C(N=CN=C43)N

Synonyms

2'-deoxy cyclic AMP
3', 5'-cyclic deoxyadenylic acid
3',5'-cyclic-2'-dAMP
cyclic d(ApAp)
cyclic d(pApA)

Canonical SMILES

C1C2C(COP(=O)(O2)O)OC1N3C=NC4=C(N=CN=C43)N

Isomeric SMILES

C1[C@H]2[C@@H](COP(=O)(O2)O)O[C@H]1N3C=NC4=C(N=CN=C43)N

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